
4-(2-Trifluoromethylphenyl)phenol
Vue d'ensemble
Description
“4-(2-Trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 319014-58-9 . It has a molecular weight of 238.21 .
Molecular Structure Analysis
The linear formula of “4-(2-Trifluoromethylphenyl)phenol” is C13H9F3O . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.21 . It is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique
Analytical Chemistry Applications
- Improvement of Berthelot Reaction: A study highlighted the optimization of the Berthelot reaction for determining ammonium in soil extracts and water, evaluating alternatives to phenol and salicylate substrates to reduce interferences by metallic cations and N-containing organic compounds. The use of the Na salt of 2-phenylphenol (PPS) proved most promising, decreasing interference by amino acids and other organic N compounds significantly (Rhine et al., 1998).
Electrochemistry
- Electrochemical Behavior in Ionic Liquids: The electrochemistry of phenol and its derivatives, including 4-tert-butyl-phenol, was studied in various ionic liquids, showing oxidation of phenol and phenolate at specific voltages. This research provides insights into the oxidation mechanisms and the formation of phenyl triflate molecules from phenoxyl radicals (Villagrán et al., 2006).
Environmental Science
- Adsorption Studies on Activated Carbon Fibers (ACFs): The adsorption capacities of ACFs for various substituted phenols were analyzed, with implications for environmental remediation techniques. The study discusses the adsorption isotherms, kinetics, and mechanisms, highlighting the importance of π–π interactions, hydrophobic interactions, and molecular dimensions in the adsorption process (Liu et al., 2010).
Materials Science
- Development of Novel Polyimides: Highly fluorinated polyimides were synthesized using multitrifluoromethyl-substituted aromatic diamines, demonstrating great solubility, thermal stability, and optical transparency. These materials have potential applications in electronics due to their low dielectric constants and high thermal stability (Tao et al., 2009).
Organic Synthesis
- Synthesis of 2-(Phenylthio)phenols: A study reported the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, using dimethyl sulfoxide as the oxidant. This method provides a straightforward approach to synthesizing such compounds, which can be useful intermediates in organic synthesis (Xu et al., 2010).
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDWTNWMEAROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579299 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethylphenyl)phenol | |
CAS RN |
319014-58-9 | |
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



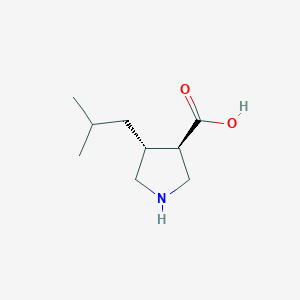

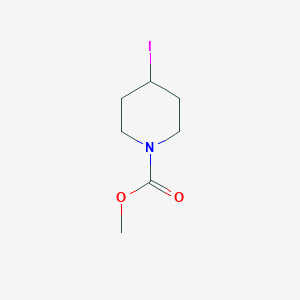
![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)
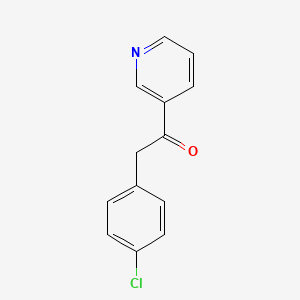
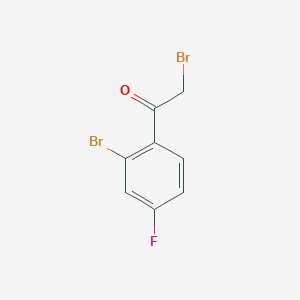
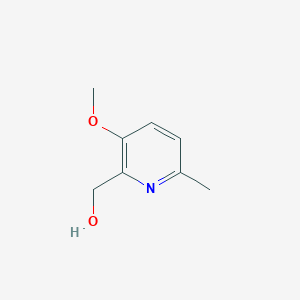
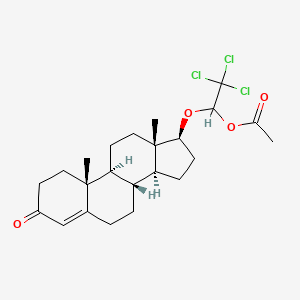



![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)
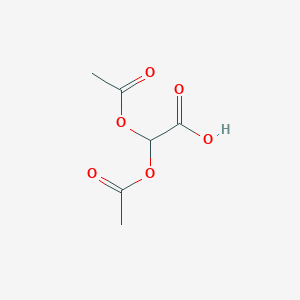
![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)